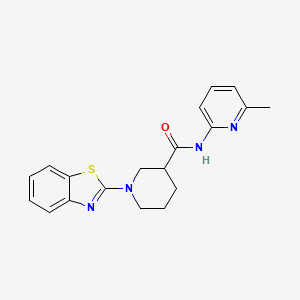
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZP belongs to the class of piperidine derivatives and has been studied for its ability to modulate various biological processes.
作用机制
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide acts as a modulator of various biological processes by binding to specific receptors or enzymes. In neurology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide binds to dopamine, serotonin, and norepinephrine receptors, thereby modulating their activity and affecting mood, cognition, and behavior. In psychiatry, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to interact with GABA receptors, which are involved in the regulation of anxiety and addiction. In oncology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to inhibit the activity of enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to exert various biochemical and physiological effects, depending on the target system. In neurology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to increase the release of dopamine and serotonin, resulting in enhanced mood and cognition. In psychiatry, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to reduce anxiety and addiction-related behaviors by modulating GABA receptor activity. In oncology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in tumor cells.
实验室实验的优点和局限性
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high potency. However, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide also has several limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide research, including the development of more potent and selective analogs, the investigation of its potential for combination therapy in oncology, and the exploration of its potential for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide and to determine its potential for clinical use in humans.
In conclusion, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, or 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been studied for its ability to modulate various biological processes, including neurotransmitter activity, GABA receptor activity, and tumor growth. While 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has several advantages for lab experiments, it also has several limitations, and further research is needed to determine its potential for clinical use in humans.
合成方法
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 1,3-benzothiazole-2-thiol with 2-chloro-6-methylpyridine, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained through purification and isolation steps.
科学研究应用
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. In psychiatry, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been studied for its potential use in the treatment of depression, anxiety, and addiction. In oncology, 1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13-6-4-10-17(20-13)22-18(24)14-7-5-11-23(12-14)19-21-15-8-2-3-9-16(15)25-19/h2-4,6,8-10,14H,5,7,11-12H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGQFRSTYRPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7551542.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7551550.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[(3-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B7551561.png)
![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine](/img/structure/B7551565.png)
![3-ethyl-2,4-dioxo-N-[1-(1-phenylethyl)pyrrolidin-3-yl]-1H-quinazoline-7-carboxamide](/img/structure/B7551575.png)
![3,5-dichloro-N-[4-[(2,5-dimethylpyrazol-3-yl)carbamoyl]phenyl]benzamide](/img/structure/B7551583.png)
![1-(4-bromophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7551589.png)
![(2-hydroxy-4-propan-2-ylphenyl)-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7551592.png)
![N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B7551611.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(pyrazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7551624.png)
![N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7551637.png)
![3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-ylbenzamide](/img/structure/B7551643.png)
![N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7551644.png)
